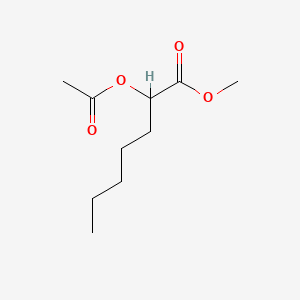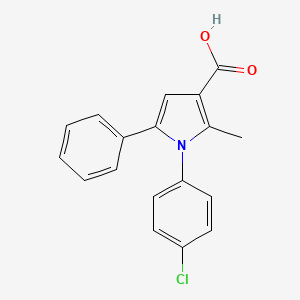
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group
準備方法
The synthesis of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, to form the pyrrole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a drug candidate.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
類似化合物との比較
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate:
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxaldehyde: This aldehyde derivative is used in different synthetic applications.
特性
分子式 |
C18H14ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-16(18(21)22)11-17(13-5-3-2-4-6-13)20(12)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,21,22) |
InChIキー |
HKEACMGUXGDBRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


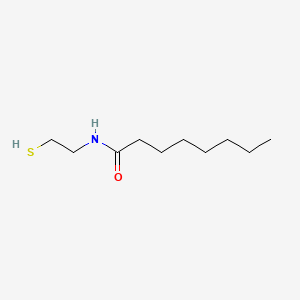
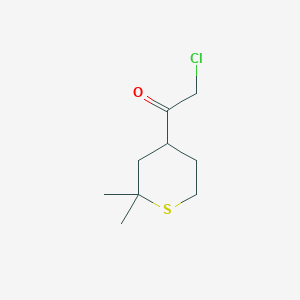

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
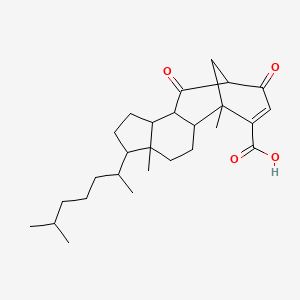
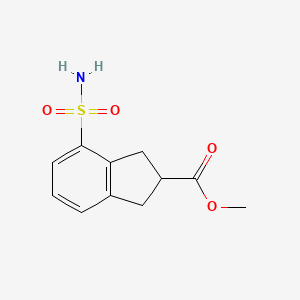
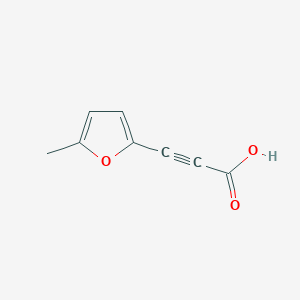

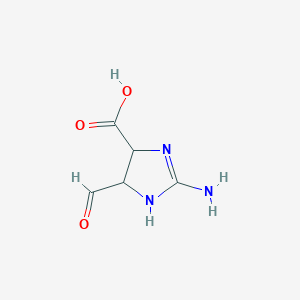

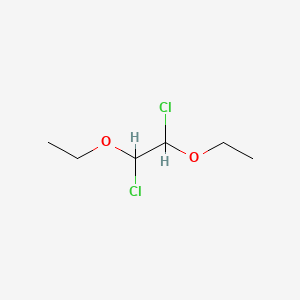
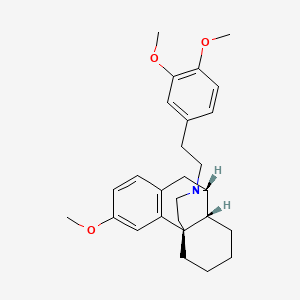
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
